molecular formula C8H12BrClN2 B1372479 6-Bromo-2-propylaminopyridine, HCl CAS No. 1150271-22-9

6-Bromo-2-propylaminopyridine, HCl

Cat. No.: B1372479
CAS No.: 1150271-22-9
M. Wt: 251.55 g/mol
InChI Key: GMHZGLAETRYTTM-UHFFFAOYSA-N
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Description

Fundamental Principles of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its importance in organic chemistry stems from several key principles:

Aromaticity and Stability: The pyridine ring is aromatic, which imparts significant stability to the molecule. This stability allows for a wide range of chemical transformations to be performed on the ring and its substituents without decomposition.

Basicity and Nucleophilicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. youtube.com This property is crucial for its role in catalysis and as a building block in various reactions. youtube.com The basicity can be tuned by the presence of electron-donating or electron-withdrawing substituents on the ring.

Reactivity: The pyridine ring can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. acs.org This versatility allows for the introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures. nih.govacs.org

Solubility: Pyridine and its derivatives often exhibit good solubility in both aqueous and organic solvents, a desirable property for many applications, particularly in medicinal chemistry. nih.gov

The inherent properties of the pyridine scaffold make it a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netrsc.org

The Strategic Significance of Halogenated Aminopyridines in Synthetic Methodologies

The introduction of a halogen atom, such as bromine, onto the aminopyridine scaffold significantly enhances its synthetic utility. Halogenated aminopyridines are key intermediates in the construction of more complex molecules due to the reactivity of the carbon-halogen bond. nih.gov

Key strategic advantages of halogenated aminopyridines include:

Cross-Coupling Reactions: The halogen atom serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of complex molecular frameworks.

Regioselectivity: The position of the halogen atom on the pyridine ring directs the regioselectivity of subsequent reactions, allowing for precise control over the final product's structure.

Modulation of Electronic Properties: The electronegative nature of halogen atoms can influence the electron distribution within the pyridine ring, thereby modulating the reactivity and biological activity of the molecule. nih.govnih.gov

The synthesis of halogenated pyridines can be achieved through various methods, including direct halogenation of the pyridine ring or by using halogenated starting materials in a ring-forming reaction. google.comacs.org

Contextualization of 6-Bromo-2-propylaminopyridine, HCl within Contemporary Academic Research

While specific research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for their biological activities. For instance, substituted 2-aminopyridines have been studied as inhibitors of nitric oxide synthases and phosphodiesterase-4. nih.govnih.govresearchgate.netgoogle.com The bromo-substituent at the 6-position and the propylamino group at the 2-position of the pyridine ring in this specific compound suggest its potential as a key intermediate for the synthesis of new chemical entities with potential therapeutic applications.

The synthesis of similar 2-bromo-6-alkylaminopyridines has been reported, often starting from 2,6-dibromopyridine (B144722) and reacting it with the corresponding alkylamine. georgiasouthern.edugeorgiasouthern.edu This approach allows for the introduction of various alkylamino groups, providing a library of compounds for further investigation. The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is advantageous for biological testing and formulation studies.

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H12BrClN2251.551150271-22-9 scbt.com
6-Bromo-N-ethylpyridin-2-amine hydrochlorideC7H10BrClN2237.521216482-80-2 bldpharm.com
2-Bromo-6-methylpyridineC6H6BrN172.025315-25-3 sigmaaldrich.com
6-Bromo-2-hydroxypyridineC5H4BrNO174.0014464-53-4 nih.gov

Table 2: Synthesis and Reactions of Related Halogenated Pyridines

Starting MaterialReagentsProductReference
2,6-Dibromopyridinen-Butyllithium, Dimethylformamide6-Bromo-2-formyl-pyridine prepchem.com
3-Bromo-6-chloropyridineUrea peroxide, Trifluoroacetic anhydride; then Trimethylsilyl cyanide, Triethylamine (B128534); then Sulfuric acid3-Bromo-6-chloropyridyl-2-formic acid google.com
5-Nitro-2-chloropyridineDiethyl malonate, Base; then Pd/C, H2; then Acid, Bromine, Sodium nitrite (B80452)5-Bromo-2-methylpyridine google.com
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine georgiasouthern.edu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-propylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-2-6-10-8-5-3-4-7(9)11-8;/h3-5H,2,6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHZGLAETRYTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674756
Record name 6-Bromo-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-22-9
Record name 6-Bromo-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2 Propylaminopyridine, Hcl and Congeners

Direct Synthesis Approaches to 2-Propylaminopyridine Derivatives

Direct synthesis methods aim to construct the 2-propylaminopyridine skeleton in a limited number of steps, often by forming the crucial carbon-nitrogen bond at the C2 position of the pyridine (B92270) ring.

Nucleophilic Amination of Halogenated Pyridine Precursors

A primary and widely utilized method for the synthesis of 2-alkylaminopyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyridine ring with an alkylamine. In the case of 6-bromo-2-propylaminopyridine, a common precursor is 2,6-dibromopyridine (B144722) or 2-chloro-6-bromopyridine. The reaction proceeds by the attack of propylamine (B44156) on the electron-deficient C2 position of the pyridine ring, displacing the halide.

The reactivity of halopyridines towards nucleophilic substitution is significantly higher at the 2- and 4-positions compared to the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.

A related approach involves the amination of methoxypyridines. A protocol using sodium hydride in the presence of lithium iodide has been developed for the nucleophilic amination of methoxypyridines, providing a concise route to various aminopyridines. rsc.org

Regioselective Bromination of Substituted Aminopyridines via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for the regioselective bromination of various aromatic and heteroaromatic compounds. nih.gov For the synthesis of 6-bromo-2-propylaminopyridine, a strategy could involve the initial synthesis of 2-propylaminopyridine followed by regioselective bromination at the C5 or C6 position. The amino group at the C2 position is an activating group and directs electrophilic substitution to the C3 and C5 positions. However, direct bromination of 2-aminopyridine (B139424) derivatives often leads to substitution at the C5 position. researchgate.net

To achieve bromination at the C6 position, a multi-step synthesis starting from a different precursor is typically necessary. For instance, starting with a pre-functionalized pyridine ring where the C6 position is already brominated is a more common approach.

NBS has been used for the regioselective bromination of various heterocyclic compounds. nih.gov The reaction conditions, such as the solvent and the presence of catalysts, can significantly influence the regioselectivity of the bromination. nih.govresearchgate.net For example, the use of NBS in the presence of sulfonic-acid-functionalized silica (B1680970) has been reported as an efficient method for the regioselective nuclear monobromination of aromatic and heteroaromatic compounds at room temperature. researchgate.net

Pressure Tube Methods for Alkylaminopyridine Synthesis

High-pressure and high-temperature conditions can be employed to facilitate the synthesis of alkylaminopyridines, particularly when dealing with less reactive precursors. The use of a pressure tube allows for the reaction to be carried out at temperatures above the boiling point of the solvent, significantly accelerating the reaction rate.

This method has been successfully used for the synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines. georgiasouthern.edu For example, the synthesis of 2-bromo-6-methylaminopyridine was achieved with a 54.1% yield using a pressure tube method. georgiasouthern.edu This approach is particularly useful for forcing the nucleophilic substitution of less reactive halopyridines with alkylamines. georgiasouthern.edu

Precursor Chemistry and Functional Group Interconversions Leading to the 2-Propylamino Moiety

The synthesis of 6-bromo-2-propylaminopyridine often relies on the preparation of key intermediates and subsequent functional group manipulations to introduce the desired propylamino substituent.

Synthesis of 2-Aminopyridine Intermediates

A crucial intermediate in the synthesis of many substituted pyridines is 2-aminopyridine. 2-Aminopyridine itself can be synthesized via the Chichibabin reaction, which involves the amination of pyridine with sodium amide. youtube.com However, for the synthesis of 6-bromo-2-aminopyridine, a more direct route starts from a brominated pyridine precursor.

One common method is the Hofmann degradation of 6-bromo-2-pyridinecarboxamide. google.com This reaction involves treating the amide with a sodium hypobromite (B1234621) solution, which is prepared by adding liquid bromine to a solution of sodium hydroxide. The reaction proceeds at elevated temperatures, and after cooling, the product, 2-amino-6-bromopyridine (B113427), can be isolated. google.com Yields in the range of 53-54% have been reported for this method. google.com

Alternatively, 2-amino-6-bromopyridine can be synthesized from 2-amino-6-methylpyridine (B158447) through a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrogen bromide and bromine at low temperatures, followed by decomposition of the diazonium salt. chemicalbook.com

Another approach involves the amination of 2,6-dibromopyridine. By carefully controlling the reaction conditions, it is possible to selectively substitute one of the bromine atoms with an amino group.

The synthesis of 2-amino-4-bromopyridine (B18318) has been achieved by the ammoniation of 2,4-dibromopyridine-N-oxide followed by a reduction reaction. google.com

PrecursorReagentsProductYieldReference
6-Bromo-2-pyridinecarboxamideSodium hypobromite2-Amino-6-bromopyridine53.2% google.com
2-Amino-6-methylpyridineHBr, Br₂, NaNO₂2-Bromo-6-methylpyridine95% chemicalbook.com
2,4-Dibromopyridine-N-oxideAmmonia (B1221849), Reduced iron powder, HCl2-Amino-4-bromopyridine80.5% google.com

Introduction of the Propylamino Substituent

Once a suitable 2-aminopyridine intermediate, such as 2-amino-6-bromopyridine, is obtained, the propylamino group can be introduced through various methods.

One common method is N-alkylation , where the 2-amino group is reacted with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction.

Another powerful technique is reductive amination . This involves the reaction of the 2-aminopyridine with propanal (propionaldehyde) in the presence of a reducing agent. The reaction first forms an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The direct reaction of a halogenated pyridine, such as 2,6-dibromopyridine, with propylamine can also be employed, as described in the nucleophilic amination section. This one-pot approach can be efficient if the regioselectivity of the substitution can be controlled.

Advanced Synthetic Strategies for Pyridine Core Construction

The construction of the pyridine ring is a fundamental aspect of synthesizing a wide array of functionalized molecules. georgiasouthern.edu Advanced strategies often focus on efficiency, atom economy, and the ability to introduce diverse substituents.

Multicomponent Reaction Pathways to Pyridine Systems

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules from three or more starting materials in a single step, often with high atom economy. google.com Several classic MCRs are employed for the synthesis of pyridine and its derivatives.

The Hantzsch pyridine synthesis is a well-known method that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. This reaction proceeds through a dihydropyridine (B1217469) intermediate which is subsequently oxidized to the aromatic pyridine ring. georgiasouthern.edu

The Bohlmann-Rahtz pyridine synthesis offers a direct route to substituted pyridines by reacting enamines with ethynylketones. This method avoids a separate oxidation step as the aminodiene intermediate undergoes a heat-induced cyclodehydration to form the aromatic pyridine. researchgate.net

The Guareschi-Thorpe reaction is another versatile MCR that utilizes a cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia to construct a substituted 2-pyridone, which can be a precursor to other pyridine derivatives. georgiasouthern.edu

These reactions can be performed as "one-pot" processes, which simplifies the synthetic procedure and can be enhanced by techniques such as microwave irradiation to improve yields and reduce reaction times. georgiasouthern.edu

Multicomponent ReactionKey ReactantsIntermediateKey Features
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateDihydropyridineRequires subsequent oxidation step. georgiasouthern.edu
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneAminodieneDirect formation of the aromatic pyridine. researchgate.net
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-Dicarbonyl Compound, Ammonia---Forms a 2-pyridone precursor. georgiasouthern.edu

Cyclocondensation Reactions in Pyridine Formation

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and provide a powerful means to construct the pyridine ring. google.com These reactions generally involve the formation of a six-membered ring through the condensation of a linear precursor containing the requisite atoms.

A common approach involves the reaction of 1,5-dicarbonyl compounds with ammonia or its derivatives. The dicarbonyl substrate can be pre-formed or generated in situ. The initial cyclization is followed by dehydration and, if necessary, oxidation to yield the aromatic pyridine. youtube.com Variations of this strategy allow for the synthesis of a wide range of substituted pyridines by employing different dicarbonyl precursors and nitrogen sources. For instance, α,β-unsaturated ketones can react with enamines in a Michael addition, followed by cyclization and elimination to afford pyridines.

Isolation and Purification Techniques for Halogenated Aminopyridine Hydrochlorides

The isolation and purification of halogenated aminopyridines, particularly as their hydrochloride salts, are critical steps to obtain high-purity final products. These compounds often exhibit good solubility in organic solvents, while their hydrochloride salts are typically crystalline solids with reduced solubility in non-polar organic solvents.

A proposed synthetic route to 6-Bromo-2-propylaminopyridine involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with propylamine. This reaction takes advantage of the electron-deficient nature of the pyridine ring, which facilitates attack by nucleophiles at the 2- and 4-positions. stackexchange.comyoutube.com The resulting 6-Bromo-2-propylaminopyridine is a basic compound.

To form the hydrochloride salt, the purified aminopyridine free base is dissolved in a suitable organic solvent, and anhydrous hydrogen chloride (gas or in a solvent like ether or isopropanol) is added. google.comyoutube.com The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

Table of Purification Techniques:

TechniquePrincipleApplication Notes
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.The crude hydrochloride salt can be dissolved in a hot solvent (e.g., ethanol, isopropanol) and allowed to cool, leading to the formation of pure crystals. researchgate.net The choice of solvent is crucial to ensure high recovery of the purified product.
Extraction Partitioning of the compound between two immiscible liquid phases.To remove non-basic impurities, the crude aminopyridine can be dissolved in an organic solvent and washed with an aqueous acid. To remove acidic impurities, it can be washed with an aqueous base. The purified free base can then be converted to the hydrochloride salt. google.com
Chromatography Differential partitioning of components of a mixture between a stationary phase and a mobile phase.Column chromatography using silica gel or alumina (B75360) can be used to purify the free base before salt formation. researchgate.net Ion-exchange chromatography can be effective for purifying the hydrochloride salt by exploiting its ionic nature.
Washing Removing soluble impurities by washing the solid product with a solvent in which it is poorly soluble.The precipitated hydrochloride salt can be washed with a non-polar organic solvent like diethyl ether to remove residual organic impurities. researchgate.net

The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comgeorgiasouthern.edu

Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 2 Propylaminopyridine, Hcl

Detailed Analysis of Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNA_r) is a fundamental class of reactions for modifying aromatic rings. In the case of pyridine, an electron-poor heterocycle, it is particularly susceptible to this type of reaction. The presence of a bromine atom at the 6-position and a propylamino group at the 2-position of the pyridine ring in 6-Bromo-2-propylaminopyridine significantly influences its reactivity towards nucleophiles.

The pyridine nitrogen acts as an intrinsic electron-withdrawing group, making the ortho (2 and 6) and para (4) positions more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Halogens, such as the bromine in 6-Bromo-2-propylaminopyridine, are common leaving groups in these reactions. The reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of the leaving group. youtube.comyoutube.com

The 2-propylamino group, being an electron-donating group, would typically be expected to decrease the electrophilicity of the pyridine ring. However, its position relative to the bromine atom is crucial. In reactions where the bromine at the 6-position is the leaving group, the 2-propylamino group can influence the reaction rate and regioselectivity. The substitution of halopyridines is a common synthetic strategy. youtube.com For instance, the reaction of 2-chloropyridine (B119429) with amines can introduce a new nitrogen group at the 2-position. youtube.com Similarly, 6-Bromo-2-propylaminopyridine can undergo substitution at the 6-position with various nucleophiles.

The general reactivity for nucleophilic aromatic substitution on halopyridines often follows the trend of the halogen's ability to stabilize the negative charge in the transition state, which is typically F > Cl ≈ Br > I. nih.gov However, the rate-determining step can influence this order. If the initial attack of the nucleophile is the slow step, the electronegativity of the halogen is a key factor. youtube.com

Electrophilic Substitution Pathways at the Bromine Position of the Pyridine Nucleus

While the pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the bromine atom in 6-Bromo-2-propylaminopyridine can participate in reactions that are formally electrophilic substitutions at the halogen. These are most prominently observed in transition metal-catalyzed cross-coupling reactions.

In these reactions, the bromine atom serves as a handle for the introduction of a wide array of substituents. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (for Heck-type reactions), and finally, reductive elimination to yield the product and regenerate the catalyst.

The 2-propylamino group can play a significant role in these catalytic cycles. It can act as a directing group, coordinating to the metal center and influencing the regioselectivity and efficiency of the reaction. rsc.org This chelation-assisted C-H bond functionalization is a widely used strategy in organic synthesis. rsc.org

Reaction Kinetics and Thermodynamic Profiles in Derivatization Processes

The kinetics and thermodynamics of derivatization reactions involving 6-Bromo-2-propylaminopyridine are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.

In transition metal-catalyzed cross-coupling reactions, the kinetics are often complex, involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific reaction conditions and substrates. For example, in some cases, the oxidative addition of the aryl bromide to the metal catalyst is rate-limiting, while in others, it may be the transmetalation or reductive elimination step.

Table 1: Factors Influencing Reaction Rates in Derivatization of 6-Bromo-2-propylaminopyridine

Reaction TypeKey Influencing FactorsExpected Effect on Rate
Nucleophilic Aromatic Substitution Nucleophile StrengthStronger nucleophiles generally increase the rate.
Solvent PolarityPolar aprotic solvents can accelerate the reaction.
Leaving Group AbilityGood leaving groups (e.g., Br) facilitate the reaction.
Cross-Coupling Reactions Catalyst LoadingHigher catalyst concentration generally increases the rate.
Ligand TypeThe choice of ligand affects catalyst stability and activity.
TemperatureHigher temperatures typically increase the reaction rate.

Thermodynamically, the formation of more stable products drives these reactions. In nucleophilic aromatic substitution, the displacement of a weaker bond (C-Br) with a stronger bond (e.g., C-N, C-O) is often enthalpically favored. In cross-coupling reactions, the formation of a stable, new C-C or C-heteroatom bond is the primary thermodynamic driving force.

The Catalytic and Directing Role of the 2-Propylamino Group in Organic Reactions

The 2-propylamino group in 6-Bromo-2-propylaminopyridine is not merely a passive substituent; it can actively participate in and direct the course of organic reactions. This is particularly evident in reactions involving metal catalysts.

The nitrogen atom of the propylamino group can coordinate to a metal center, forming a chelate with the pyridine nitrogen. This chelation can pre-organize the substrate for a subsequent reaction, leading to enhanced reactivity and selectivity. rsc.org This is a well-established concept in C-H activation chemistry, where the directing group brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and functionalization. rsc.org

For instance, in palladium-catalyzed C-H arylation reactions, the 2-aminopyridine (B139424) moiety can act as a bidentate directing group, facilitating the formation of a palladacycle intermediate. This intermediate then undergoes further reaction to form the desired product. The directing effect of the amino group can lead to high regioselectivity, favoring functionalization at specific positions on the pyridine ring or on an adjacent aryl group if present.

Furthermore, the basicity of the amino group can play a role in certain reactions by acting as an internal base or by influencing the protonation state of the molecule, which in turn can affect its reactivity.

Stereochemical Considerations in Synthetic and Transformative Reactions

While 6-Bromo-2-propylaminopyridine itself is achiral, stereochemical considerations become important when it is reacted with chiral reagents or catalysts, or when its derivatization leads to the formation of a new stereocenter.

If the propylamino group is modified or if a substituent is introduced that creates a chiral center, the product will be a racemate unless a chiral influence is present. The use of chiral catalysts in cross-coupling reactions, for example, can lead to the enantioselective formation of products. Asymmetric catalysis has become a powerful tool for the synthesis of enantiomerically enriched compounds.

In the context of dearomatization reactions of pyridine derivatives, stereochemistry is a key aspect. The conversion of the planar aromatic ring to a non-planar di- or tetrahydropyridine (B1245486) introduces stereocenters. The stereochemical outcome of such reactions can be controlled by using chiral reagents or catalysts. nih.gov For instance, the catalytic asymmetric dearomatization of pyridines can provide access to enantioenriched piperidines and other saturated nitrogen heterocycles. nih.gov

Should 6-Bromo-2-propylaminopyridine be subjected to reactions that introduce a new chiral center, the facial selectivity of the attack on the pyridine ring or on a reacting partner would determine the stereochemical outcome. The existing substituents, including the 2-propylamino group, could exert some degree of diastereocontrol, although this would likely be modest without a more rigid chiral auxiliary.

Derivatization and Advanced Functionalization of 6 Bromo 2 Propylaminopyridine, Hcl

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyridine (B92270) ring serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These transformations are fundamental in constructing more complex molecules, such as biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, with the Suzuki-Miyaura coupling being a prominent example. wikipedia.orgyoutube.com This reaction involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide. wikipedia.org The synthesis of 2-aryl-substituted pyridine derivatives is of significant interest for creating natural products, pharmaceuticals, and advanced functional materials. researchgate.net

However, the Suzuki coupling of 2-halopyridines presents unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and poor reactivity. nih.gov To overcome this, significant research has focused on developing highly active catalyst systems. organic-chemistry.org For substrates like 6-Bromo-2-propylaminopyridine, the presence of the amino group can further complicate the reaction, though studies have shown that coupling of aminopyridines can be achieved without the need for protecting the amine group by using appropriate catalytic systems. organic-chemistry.orgnih.govcapes.gov.br

Effective catalyst systems for the Suzuki coupling of challenging aminopyridine substrates often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized ligand. nih.govresearchgate.net Bulky and electron-rich phosphine (B1218219) ligands, for instance, have proven effective in promoting these transformations. nih.govorganic-chemistry.org The choice of base and solvent is also critical for achieving high yields.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Pyridine Scaffolds
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
2-Chloropyridine (B119429) derivativesAryl boronic acidsPd/dialkylbiphenylphosphino ligandsNot specifiedNot specifiedHigh yields organic-chemistry.org
6-chloro-2-pyridyl BpinHeteroaryl partnersNot specified (micelle-catalyzed)Not specifiedNot specifiedModest scope nih.gov
Aryl HalidesPyridine-2-sulfinatesPd(OAc)₂ / PCy₃K₂CO₃1,4-dioxaneGood to excellent rsc.org
(Hetero)aryl bromidesPyridyl pyrimidylsulfones (in situ sulfinate)Pd catalystCesium carbonateNot specifiedModerate to good acs.org

Emerging Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. escholarship.org Nickel catalysts can enable unique reactivity and are particularly effective for coupling challenging substrates, including heteroaryl chlorides. nih.gov The synthesis of 2-alkylated pyridines has been successfully achieved through the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.gov

Recent advancements include photoredox/nickel dual catalysis, which allows for cross-coupling under mild conditions. acs.org A general protocol using tert-butylamine (B42293) as a dual-function additive (ligand and base) simplifies reaction conditions and demonstrates broad applicability for various nucleophiles and electrophiles. acs.org These emerging methods offer promising avenues for the functionalization of 6-Bromo-2-propylaminopyridine, potentially allowing for the introduction of alkyl groups and other functionalities that are difficult to achieve with traditional palladium catalysis.

Table 2: Nickel-Catalyzed Cross-Coupling of Pyridine Derivatives
Pyridine SubstrateCoupling PartnerCatalyst/LigandSolventKey FeaturesReference
2-ChloropyridinesAlkyl bromidesNi / bathophenanthrolineDMFCross-electrophile coupling nih.gov
Aryl/Heteroaryl ElectrophilesVarious NucleophilesNi / tert-butylamine (photoredox)Not specifiedtert-butylamine as bifunctional additive acs.org
3-Bromopyridine (B30812) derivativesAlkyl halidesNi / 2,6-pyridinedicarboxamidine (A15)Not specifiedHigh yield with tridentate ligand nih.gov

Ligand Design and Optimization for Pyridine Coupling Reactions

The success of transition-metal-catalyzed cross-coupling reactions involving pyridine substrates is highly dependent on the design of the ligand coordinated to the metal center. nih.govacs.org The ligand plays a crucial role in stabilizing the catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation from coordination with the pyridine nitrogen. nih.govlibretexts.org

For palladium-catalyzed Suzuki reactions of 2-halopyridines, bulky, electron-rich monophosphine ligands such as dialkylbiphenylphosphines (e.g., SPhos, XPhos) are often employed. nih.govorganic-chemistry.org These ligands promote the formation of the active monoligated palladium species and facilitate reductive elimination.

In the realm of nickel catalysis, ligand development is also critical. A screen of various ligands for the cross-electrophile coupling of 3-bromopyridine derivatives with alkyl halides revealed that a tridentate pyridyl carboxamidine ligand was uniquely effective, providing significantly higher yields compared to common bipyridine ligands. nih.gov This highlights that specialized, and sometimes non-obvious, ligand architectures are necessary to address the specific challenges posed by pyridine substrates. The functionalization of pyridine ligands themselves can also be used to tune the electronic and steric properties of the resulting metal complexes, thereby optimizing catalytic activity. acs.org

Chemical Transformations Involving the 2-Propylamino Group

The 2-propylamino substituent offers another site for derivatization, allowing for modifications that can influence the compound's physical, chemical, and biological properties. Key transformations include reactions at the nitrogen atom and modifications along the propyl chain.

N-Alkylation and N-Acylation Reactions

The secondary amine of the 2-propylamino group is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents.

N-Alkylation of 2-aminopyridines can be achieved through various methods. A facile N-monoalkylation has been reported using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net Metal-free catalytic N-alkylation has also been demonstrated using BF₃·OEt₂ as a catalyst with 1,2-diketones as the alkylating agent. acs.org Furthermore, transition metal complexes, such as those of ruthenium, can catalyze the N-alkylation of 2-aminopyridine (B139424) with alcohols through a "borrowing hydrogen" strategy, where only the amino nitrogen is alkylated with high selectivity. researchgate.net

N-Acylation is a common transformation to form amides. While the reaction of 2-aminopyridines with acylating agents like benzoyl chlorides can sometimes lead to undesired N,N-diacylation products, reaction conditions can be optimized to favor mono-acylation. semanticscholar.org For example, using a weak base like pyridine instead of stronger bases such as triethylamine (B128534) can prevent the formation of the diacyl product. semanticscholar.org An environmentally friendly approach for N-acetylation involves using acetonitrile (B52724) as both the acetylating agent and solvent, catalyzed by alumina (B75360), in a continuous-flow system. mdpi.com

Table 3: Methods for N-Alkylation and N-Acylation of 2-Aminopyridines
TransformationReagentsCatalyst/BaseKey FeaturesReference
N-MonoalkylationCarboxylic acid, NaBH₄-Mild conditions, good yields researchgate.net
N-Alkylation1,2-DiketonesBF₃·OEt₂Metal-free catalytic system acs.org
N-AlkylationArylmethyl alcoholsRuthenium(II) complexes"Borrowing hydrogen" mechanism researchgate.net
N-Acylation (Mono)Benzoyl chloridesPyridine (weak base)Avoids N,N-diacylation semanticscholar.org
N-AcetylationAcetonitrileAluminaSustainable, continuous-flow process mdpi.com

Modifications of the Propyl Chain for Enhanced Reactivity or Specificity

Beyond reactions at the nitrogen atom, the propyl chain itself can be chemically modified to introduce new functional groups, thereby enhancing reactivity for subsequent transformations or tailoring the molecule for specific applications. While direct functionalization of the unactivated C-H bonds of the propyl group can be challenging, strategic approaches can be employed.

One potential strategy involves the introduction of functional groups during the N-alkylation step by using a functionalized propylating agent. For example, using 1-bromo-3-chloropropane (B140262) or similar bifunctional reagents would install a propyl chain bearing a reactive handle for further chemistry.

Alternatively, existing N-propyl groups could be functionalized. While specific examples for 6-Bromo-2-propylaminopyridine are not detailed in the provided literature, general principles of organic synthesis suggest that radical halogenation could introduce a bromine or chlorine atom at the secondary (C2) or terminal (C3) position of the propyl chain, which could then serve as a leaving group for nucleophilic substitution. Another possibility is directed C-H activation, where the pyridine nitrogen or the amino group directs a metal catalyst to functionalize a specific C-H bond on the alkyl chain, although this remains a highly specialized area of research. These modifications would significantly expand the synthetic utility of the 6-Bromo-2-propylaminopyridine scaffold, allowing for the attachment of diverse chemical moieties or the construction of more elaborate molecular structures.

Regioselective Functionalization at Other Pyridine Ring Positions

The pyridine ring of 6-Bromo-2-propylaminopyridine, HCl, possesses three additional sites for functionalization: the C3, C4, and C5 positions. The inherent electronic properties of the substituted pyridine ring, influenced by the electron-donating propylamino group at C2 and the electron-withdrawing bromine atom at C6, dictate the regioselectivity of further substitutions.

C4-Functionalization: The C4 position of 2,6-disubstituted pyridines can be a challenging site to functionalize selectively. However, recent methodologies have emerged that enable direct C4-alkylation. One such approach involves the use of a blocking group to direct the reaction to the desired position. For instance, the use of a simple maleate-derived blocking group on the pyridine nitrogen can facilitate Minisci-type decarboxylative alkylation with exquisite control for the C4 position. chemrxiv.org This method is operationally simple and has been shown to be scalable. Another powerful technique for C4-functionalization is the use of organosodium reagents. For example, n-butylsodium has been demonstrated to selectively deprotonate 2,6-disubstituted pyridines at the C4 position, allowing for subsequent reaction with various electrophiles. nih.gov This approach has been successfully applied to a range of pyridine substrates, offering a pathway to 4-alkyl and 4-aryl pyridines.

C5-Functionalization: The C5 position of 2-amino-6-bromopyridine (B113427) is electronically activated towards electrophilic substitution due to the influence of the amino group. Copper-catalyzed C-N bond formation has been shown to selectively occur at the C5 position of 2-amino-5-halopyridines, providing a route to C5-aminated products. rsc.org This selectivity is attributed to the electronic enrichment of the C5 position.

C3-Functionalization: Direct functionalization at the C3 position is often less favored due to steric hindrance from the adjacent C2-propylamino group and the electronic deactivation by the C6-bromo substituent. However, specific reagents and conditions can promote C3-functionalization. For instance, the bromination of imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, has been shown to occur at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring system. prepchem.com

Table 1: Regioselective Functionalization Reactions of 2,6-Disubstituted Pyridine Analogs

PositionReaction TypeReagent/CatalystProduct TypeReference
C4Minisci AlkylationMaleate blocking group, AgNO₃, (NH₄)₂S₂O₈4-Alkylpyridines chemrxiv.org
C4Deprotonation/Alkylationn-Butylsodium4-Alkylpyridines nih.gov
C5C-N CouplingCopper catalyst, 1,2-diol5-Aminopyridines rsc.org
C3BrominationBromine3-Bromoimidazo[1,2-a]pyridines prepchem.com

Heterocycle Annulation and Fusion Strategies Using this compound

The presence of both a nucleophilic amino group and a reactive bromine atom makes this compound, an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions can lead to the formation of bicyclic and polycyclic structures with diverse biological activities and material properties.

Imidazo[1,2-a]pyridines: The reaction of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. In the case of 6-Bromo-2-propylaminopyridine, reaction with chloroacetaldehyde (B151913) would lead to the formation of 5-bromo-7-propylimidazo[1,2-a]pyridine. A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and a 40% aqueous solution of chloroacetaldehyde. google.com This straightforward condensation-cyclization reaction provides a direct route to this important heterocyclic core.

Pyrido[2,3-d]pyrimidines: Pyrido[2,3-d]pyrimidines can be synthesized from 2-aminopyridines through various cyclization strategies. One common approach involves the reaction of a 2-aminopyridine with a β-ketoester or a similar 1,3-dielectrophile. For instance, the reaction of a 2-aminopyridine with diethyl malonate derivatives can lead to the formation of the pyridopyrimidine scaffold. While specific examples starting from 6-Bromo-2-propylaminopyridine are not extensively detailed in readily available literature, the general synthetic routes are applicable. mdpi.com

Pyrido[3,2-d]pyrimidines: The synthesis of pyrido[3,2-d]pyrimidines can be achieved from 5-aminopyrimidines. rsc.org While this involves a different starting material, it highlights a strategy for constructing this particular fused ring system. Accessing this scaffold from 6-Bromo-2-propylaminopyridine would likely require a multi-step sequence to first construct the pyrimidine (B1678525) ring.

Pyrido[2,3-b]pyrazines: The synthesis of pyrido[2,3-b]pyrazines can be accomplished by the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. Although 6-Bromo-2-propylaminopyridine is not a 2,3-diamine, it can be envisioned as a precursor. For example, nitration at the C3 position followed by reduction could provide the necessary 2,3-diamino-6-bromopyridine intermediate. A search of chemical databases reveals the existence of 7-bromopyrido[2,3-b]pyrazine, suggesting that synthetic routes to this class of compounds from brominated pyridines are established. uni.lu

Table 2: Examples of Heterocycle Annulation Reactions

Fused HeterocycleStarting Material PrecursorKey ReagentProductReference
Imidazo[1,2-a]pyridine2-Amino-5-bromopyridineChloroacetaldehyde6-Bromoimidazo[1,2-a]pyridine google.com
Pyrido[2,3-d]pyrimidine2-AminopyridineDiethyl malonate derivativePyrido[2,3-d]pyrimidine derivative mdpi.com
Pyrido[3,2-d]pyrimidine5-Aminouracilα,β-Unsaturated aldehydePyrido[3,2-d]pyrimidine derivative rsc.org
Pyrido[2,3-b]pyrazine2,3-Diaminopyridine1,2-Dicarbonyl compoundPyrido[2,3-b]pyrazine derivative uni.lu

Computational Chemistry and Spectroscopic Characterization in Advanced Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic landscape of pyridine (B92270) derivatives. These methods allow for the prediction of molecular orbitals, charge distribution, and reactivity indices.

For substituted pyridines, the electronic properties are heavily influenced by the nature and position of the substituents. The bromine atom at the 6-position acts as an electron-withdrawing group through induction, while the propylamino group at the 2-position is an electron-donating group through resonance. These opposing effects create a unique electronic environment within the pyridine ring.

Research Findings: Computational studies on related aminopyridine and bromopyridine systems reveal key electronic characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity. In many pyridine derivatives, the HOMO is localized on the aminopyridine moiety, while the LUMO is distributed across the pyridine ring. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

Calculations can predict sites susceptible to electrophilic or nucleophilic attack. For 6-Bromo-2-propylaminopyridine, the electron-donating amino group enhances the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, while the bromine atom provides a site for potential nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.gov Theoretical investigations into the reactivity of isorhodanine derivatives have shown that analysis of the electron localization function (ELF) can successfully capture and predict chemical reactivity. nih.gov

Table 1: Predicted Electronic Properties of a Substituted Pyridine Model This table is a hypothetical representation based on typical values for similar substituted pyridines.

analyticsParameterfunctionsPredicted ValueinfoSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment~3.5 DMeasures molecular polarity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering critical insights into conformational flexibility and non-covalent interactions. youtube.com For 6-Bromo-2-propylaminopyridine, HCl, MD simulations can elucidate the preferred conformations of the propyl chain and the nature of its interactions with the chloride counter-ion and surrounding solvent molecules.

Research Findings: The propyl group can adopt various conformations due to the rotation around its carbon-carbon single bonds. youtube.com MD simulations can map the potential energy surface to identify low-energy, stable conformations. Studies on drug-like molecules have shown that ligands often bind to proteins in conformations that are not their global minimum energy state, with strain energies that can exceed 9 kcal/mol in some cases. nih.gov

In the hydrochloride salt, a primary interaction is the hydrogen bond between the protonated pyridinium (B92312) nitrogen and the chloride anion (N-H···Cl). researchgate.netias.ac.in MD simulations can quantify the strength and lifetime of this hydrogen bond. Furthermore, simulations can model intermolecular interactions in the solid state or in solution, including π-π stacking between pyridine rings and weaker C-H···Cl or C-H···π interactions, which can significantly influence solubility and crystal packing. researchgate.netresearchgate.net Studies on related systems, such as MNK inhibitors, have used MD simulations to understand the stabilizing role of specific residues and interactions within binding pockets. acs.org

Table 2: Key Intermolecular Interactions Explored by MD Simulations

shareInteraction Typegroup_workInvolved MoietiesinsightsTypical Energy (kJ/mol)
Ion-Pairing / H-BondPyridinium N+-H ··· Cl-Strong (> 25)
π-π StackingPyridine Ring ··· Pyridine Ring10 - 20
Chalcogen BondPyridine N ··· S (in relevant systems)9 - 14 nih.gov
C-H···π InteractionAlkyl C-H ··· Pyridine Ring2 - 10 researchgate.net

Advanced Spectroscopic Analysis for Structural Elucidation of Pyridine Derivatives (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods for the elucidation of pyridine derivatives.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the protonated pyridine ring would show characteristic downfield shifts for the ring protons. The propyl chain would exhibit distinct signals corresponding to the CH₂, CH₂, and CH₃ groups, with coupling patterns that confirm their connectivity. The NH proton of the amino group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. nih.govpitt.edu Studies on 2-aminopyridine (B139424) derivatives confirm the appearance of characteristic signals for the amine and pyridine ring protons. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments. A key feature in the mass spectrum of 6-Bromo-2-propylaminopyridine would be the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.orgresearchgate.net Fragmentation patterns can further confirm the structure, with likely cleavages occurring at the propyl chain and loss of the bromine atom. researchgate.net

Table 3: Predicted Spectroscopic Data for 6-Bromo-2-propylaminopyridine This table presents hypothetical data based on known values for analogous structures.

biotechTechniquescatter_plotParameterpreviewExpected Observation
¹H NMRChemical Shift (ppm)Pyridine H (6.5-8.5), Propyl CH₂ (~3.4, ~1.6), Propyl CH₃ (~0.9), NH (broad)
¹³C NMRChemical Shift (ppm)Pyridine C (110-160), Propyl C (10-45)
Mass Spec (EI)Molecular IonIsotopic peaks for [M]⁺ and [M+2]⁺ in ~1:1 ratio due to ⁷⁹Br/⁸¹Br
Mass Spec (EI)Key FragmentLoss of propyl group (-43 Da), loss of Br radical (-79/81 Da)

X-ray Crystallography Studies of 6-Bromo-2-propylaminopyridine Derivatives and Related Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound, is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state conformation and packing.

Research Findings: Crystal structures of other substituted pyridine hydrochloride salts show common motifs. The protonated pyridine nitrogen and the amino group protons are typically involved in hydrogen bonding with the chloride anion. researchgate.netnih.gov For instance, in the crystal structure of 2-amino-pyridinium citrate, extensive hydrogen bonding networks involving N-H···O and O-H···O interactions dictate the supramolecular assembly. nih.gov

In the crystal structure of a related compound, 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, the two pyridine rings are nearly coplanar, and molecules are linked into dimers through hydrogen bonds. nih.govnih.gov The packing of this compound, would likely be influenced by a combination of strong N-H···Cl hydrogen bonds, potential π-π stacking of the pyridine rings, and van der Waals interactions involving the propyl chains. nih.gov The presence of the bromine atom could also lead to Br···Br or C-H···Br interactions, which are known to influence crystal packing in halogenated compounds. ias.ac.in

Table 4: Representative Crystallographic Data from a Related Pyridine Derivative (2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide) Data from Acta Crystallogr Sect E Struct Rep Online. 2008 Jul 19;64(Pt 8):o1557. nih.gov

grid_3x3ParameterstraightenValue
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c
Unit Cell a (Å)13.402 nih.gov
Unit Cell b (Å)5.3016 nih.gov
Unit Cell c (Å)14.562 nih.gov
Key InteractionIntermolecular N-H···O hydrogen bonding nih.gov

6 Bromo 2 Propylaminopyridine, Hcl As a Key Scaffold in Contemporary Chemical Synthesis

Strategic Design of Novel Heterocyclic Systems

The 2-aminopyridine (B139424) core is a well-established "privileged scaffold" in medicinal chemistry, and 6-Bromo-2-propylaminopyridine, HCl serves as a functionalized iteration of this core, enabling the strategic design of novel and complex heterocyclic systems. rsc.org The presence of the bromine atom at the 6-position is particularly advantageous for creating fused ring systems through intramolecular cyclization reactions following an initial coupling step.

Researchers leverage this scaffold to construct a variety of heterocyclic architectures. For example, the bromine can be subjected to Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or other carbon-based fragments. The appended propylamino group can then be utilized as a nucleophile or as a directing group to facilitate subsequent ring-closing reactions, leading to the formation of fused bicyclic or polycyclic systems such as pyrido[1,2-a]pyrimidines or other nitrogen-containing heterocycles. ias.ac.in The synthesis of 2-aminopyridine derivatives is a precursor step for creating a variety of more complex heterocyclic compounds. nih.govresearchgate.net

The strategic design process often involves computational modeling to predict the properties of the target molecules, followed by the rational synthesis using building blocks like 6-Bromo-2-propylaminopyridine. This approach has been successfully employed in the development of inhibitors for various biological targets, such as ubiquitin-specific protease 7 (USP7), where the 2-aminopyridine moiety is a key pharmacophore. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminopyridine Scaffolds

Precursor Reaction Type Resulting Heterocyclic System Reference
2-Aminopyridine Condensation with dicarbonyl compounds Fused Pyrimidines nih.gov
2-Aminopyridine Reaction with α-haloketones Imidazo[1,2-a]pyridines researchgate.net
N-Aryl-2-aminopyridines Intramolecular C-H Amination Carbazoles researchgate.net

Scaffold Diversity and Exploration within Chemical Space

The structure of this compound is ideally suited for generating molecular diversity and exploring chemical space. The term "chemical space" refers to the vast ensemble of all possible molecules. By using a versatile starting material, chemists can systematically create a library of related but structurally distinct compounds to screen for desired properties.

The bromine atom on the pyridine (B92270) ring is a key functional group for diversification. It readily participates in a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the attachment of a vast range of chemical moieties. This enables the synthesis of libraries of compounds where the substituent at the 6-position is varied, systematically probing the structure-activity relationship (SAR) of a particular molecular class.

Furthermore, the propylamino group offers additional points for modification. The secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce further diversity. This dual-functional nature of the scaffold allows for a combinatorial approach to synthesis, where different groups can be introduced at both the 6-position and the 2-amino position, rapidly expanding the accessible chemical space from a single starting material. This strategy is fundamental in drug discovery for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Applications in Ligand Design for Transition Metal Catalysis and Coordination Chemistry

The 2-aminopyridine framework is a highly effective ligand for transition metals due to the presence of two nitrogen donor atoms: the pyridine ring nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org These two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. This chelation effect enhances the stability and reactivity of the resulting metal complex. researchgate.netrsc.org

This compound can be deprotonated to form an aminopyridinato ligand, which is a versatile ligand system in early transition metal chemistry. vot.pl These ligands can fine-tune the electronic and steric properties of the metal center, influencing the outcome of catalytic reactions. vot.pl The propyl group provides steric bulk, which can be used to control the coordination environment around the metal, while the bromine atom can be used to further modify the ligand's electronic properties or to anchor the complex to a solid support.

In the context of catalysis, N-aryl-2-aminopyridines are extensively used as directing groups in C-H activation reactions. rsc.org The pyridyl group coordinates to the metal catalyst (such as palladium, rhodium, or iridium), positioning it to selectively activate a C-H bond on the N-aryl substituent. researchgate.netrsc.org This strategy allows for the direct and atom-economical functionalization of otherwise unreactive C-H bonds. The 6-bromo-2-propylaminopyridine scaffold can be incorporated into more complex ligand architectures designed for specific catalytic transformations.

Table 2: Transition Metals Used with 2-Aminopyridine-Type Ligands in Catalysis

Transition Metal Catalytic Application Role of 2-Aminopyridine Ligand Reference
Palladium (Pd) Cross-coupling, C-H functionalization Directing group, ancillary ligand researchgate.netrsc.org
Rhodium (Rh) C-H activation, hydroformylation Directing group, chelation rsc.org
Iridium (Ir) C-H activation, amidation Directing group rsc.org
Ruthenium (Ru) Oxidation, DNA-binding studies Bidentate ligand pvpcollegepatoda.org
Copper (Cu) Coordination chemistry, C-N coupling Bidentate ligand rsc.orgnih.gov

Integration into Multi-component Reaction (MCR) Architectures

Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot synthesis. mdpi.comresearchgate.net These reactions are highly efficient and atom-economical, making them a powerful tool in modern organic synthesis. The 2-aminopyridine scaffold is frequently synthesized and utilized in MCRs. nih.govrsc.org

The amino group of this compound can act as the nucleophilic component in various MCRs. For example, it can participate in reactions like the Ugi or Passerini reactions, or in the synthesis of complex heterocyclic systems. In a typical MCR, the aminopyridine would be combined with an aldehyde or ketone and a third reactive component, such as an isocyanide or a dicarbonyl compound, to rapidly assemble a complex molecular structure. mdpi.comresearchgate.net

The utility of MCRs is in their ability to generate libraries of structurally diverse compounds from readily available starting materials in a time-efficient manner. nih.gov By incorporating this compound into an MCR design, the resulting products will contain the bromopyridine moiety, which can then be used for subsequent diversification through cross-coupling reactions as described earlier. This combination of MCRs and post-MCR modifications provides a powerful platform for the rapid discovery of new chemical entities with interesting biological or material properties.

Table 3: Common Components in Multi-Component Reactions Involving Amines | Amine Component | Carbonyl Component | Third Component | Resulting Product Class | Reference | |---|---|---|---| | Primary Amine | Aldehyde/Ketone | Isocyanide, Carboxylic Acid | Ugi Adducts (α-acylamino amides) | beilstein-journals.org | | Primary Amine | Aldehyde/Ketone | Isocyanide | Passerini Adducts (α-acyloxy amides) | beilstein-journals.org | | 2-Aminopyridine | Acetophenone, Malononitrile, Aldehyde | Ammonium (B1175870) Carbonate | Substituted 2-Aminopyridines | mdpi.com | | 6-Aminothiouracil | Salicylic Aldehyde | Acetylacetic Ester | Fused Pyrimidines | |

Future Directions and Interdisciplinary Research Leveraging 6 Bromo 2 Propylaminopyridine, Hcl

Development of Novel Pyridine-Based Catalysts and Reagents

The pyridine (B92270) scaffold is a cornerstone in the design of ligands for transition metal catalysis due to the ability of the nitrogen atom's lone pair of electrons to coordinate with a wide variety of metal ions. nih.gov The functional groups on 6-Bromo-2-propylaminopyridine, HCl, offer multiple avenues for its development into sophisticated catalysts and reagents.

Future research can focus on modifying the this compound, structure to create a new class of ligands for cross-coupling reactions. The secondary amine can be functionalized to introduce additional chelating groups, creating bidentate or tridentate ligands. Such ligands can enhance the stability and activity of metal centers, like palladium and copper, in reactions such as Suzuki-Miyaura and Heck cross-couplings. nih.govacs.org The electronic properties of these ligands can be fine-tuned by strategic substitution, which in turn modulates the catalytic activity of the metal complex. nih.gov

Moreover, the bromine atom serves as a handle for further elaboration. It can be replaced through cross-coupling reactions to attach phosphine (B1218219) groups, which are pivotal in many catalytic systems. rsc.org For instance, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands from 2-aminomethylpyridine highlights a viable synthetic strategy that could be adapted for this compound. rsc.org The resulting phosphine-aminopyridine ligands could offer unique steric and electronic properties beneficial for challenging catalytic transformations.

Ligand TypePotential Metal CenterTarget Catalytic ReactionReference
Bidentate N,N'-ligandsPalladium (Pd), Copper (Cu)Suzuki-Miyaura, Heck, C-N Coupling acs.orgtandfonline.com
Phosphine-Aminopyridine LigandsPalladium (Pd), Gold (Au)Cross-Coupling, Hydrocarboxylation rsc.orgacs.org

Exploration of Supramolecular Assembly and Anion Recognition with Pyridine Derivatives

Supramolecular chemistry, which focuses on non-covalent interactions, is a rapidly expanding field with applications in sensing, molecular transport, and self-assembly. The structure of this compound, is well-suited for designing molecules capable of specific recognition events, particularly anion binding.

The protonated pyridinium (B92312) nitrogen and the N-H group of the secondary amine can act as hydrogen-bond donors. These features are essential for the recognition and binding of anions. nih.gov Research has demonstrated that receptors combining pyrrole and pyridine units can effectively bind anions like chloride and acetate through hydrogen bonding. nih.gov Similarly, this compound, can be incorporated into larger macrocyclic or acyclic structures designed to create a pre-organized cavity for selective anion encapsulation.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and molecular recognition. nih.gov The ability of the 2-amino-6-bromopyridinium cation to form extensive hydrogen-bonded networks and engage in π-stacking has been confirmed by X-ray crystallography, underscoring its potential as a building block for complex supramolecular architectures. iucr.org Future work could involve designing receptors based on this scaffold for sensing environmentally or biologically important anions.

Interaction TypeFunctional Group InvolvedPotential Target AnionReference
Hydrogen BondingPyridinium N-H, Amine N-HChloride (Cl⁻), Acetate (CH₃CO₂⁻), Dihydrogenphosphate (H₂PO₄⁻) nih.govsoton.ac.uk
Halogen BondingC-BrAnions, Neutral Lewis Bases nih.gov
π-π StackingPyridine RingAromatic Systems iucr.org

Innovative Synthetic Pathways for Complex Molecular Architectures

This compound, is an ideal starting material for the synthesis of more complex and biologically active molecules. The differential reactivity of its functional groups allows for selective, stepwise modifications.

The bromine atom at the 6-position is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, providing access to a diverse library of novel compounds. Its utility as a synthetic intermediate is well-established for the broader class of 2-amino-6-bromopyridines. chemimpex.comsigmaaldrich.com

The secondary amine provides another point for diversification. It can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. For example, derivatives of 2-aminopyridine (B139424) are used to synthesize inhibitors of neuronal nitric oxide synthase (nNOS), demonstrating their value in medicinal chemistry. nih.gov By combining reactions at both the bromo and amino positions, intricate molecular architectures can be constructed efficiently. Future research could explore one-pot or tandem reaction sequences starting from this compound, to streamline the synthesis of complex targets.

Reaction TypeFunctional GroupPotential ApplicationReference
Suzuki CouplingC-BrSynthesis of bi-aryl compounds acs.org
Buchwald-Hartwig AminationC-BrC-N bond formation nih.gov
Acylation/AlkylationN-HDerivatization for medicinal chemistry nih.gov
DiazotizationAmino GroupConversion to other functional groups orgsyn.org

Integration of this compound Chemistry into Emerging Fields of Materials Science

The development of new functional materials with tailored electronic, magnetic, or optical properties is a key area of modern science. The chemical properties of this compound, make it a promising candidate for incorporation into advanced materials.

A particularly exciting direction is the use of its derivatives as ligands for the synthesis of Extended Metal Atom Chains (EMACs). EMACs are one-dimensional molecular wires consisting of a linear chain of metal atoms held together by surrounding organic ligands. georgiasouthern.edu Research has shown that ligands derived from the amination of 2,6-dibromopyridine (B144722) can stabilize these chains, which exhibit unique magnetic and conductive properties. nih.govgeorgiasouthern.edugeorgiasouthern.edu this compound, can be used to synthesize asymmetric ligands for creating heterometallic chains or for tuning the properties of existing EMAC systems.

In addition to molecular materials, this compound could serve as a monomer or functional additive in polymer science. The pyridine ring can impart thermal stability and coordinating ability to polymers, while the bromo- and amino- groups offer sites for polymerization or for grafting onto existing polymer backbones. Such functional polymers could find applications as coatings, membranes, or in the fabrication of electronic devices. The use of 2-Amino-6-bromopyridine (B113427) in creating advanced polymers and coatings has been noted as a significant area of research. chemimpex.com

Material ClassRole of Pyridine DerivativePotential Property/ApplicationReference
Extended Metal Atom Chains (EMACs)Stabilizing LigandMolecular Magnetism, Nanowires georgiasouthern.edugeorgiasouthern.edu
Functional PolymersMonomer / AdditiveThermal Stability, Metal Chelation chemimpex.com
Metal-Organic Frameworks (MOFs)Organic LinkerGas Storage, Catalysis researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-Bromo-2-propylaminopyridine, HCl?

  • Answer : The synthesis typically involves nucleophilic substitution reactions. For example, brominated pyridine derivatives (e.g., 6-bromo-2-chloropyridine) can react with propylamine in the presence of a base to form the target amine, followed by HCl salt formation . Catalytic methods, such as nickel-mediated coupling (as seen in analogous pyridine syntheses), may enhance reaction efficiency by reducing steric hindrance at the brominated position . Key intermediates include halogenated pyridines and alkylamines, with purification via recrystallization or column chromatography .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the propylamine chain (δ ~1.5–3.5 ppm for CH2_2/CH3_3) and pyridine ring protons (δ ~7–8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% by HPLC, as per industry standards) and detects impurities .
  • Mass Spectrometry (MS) : Confirms molecular weight (215.09 g/mol) via [M+H]+^+ peaks .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the bromine moiety. Hydrochloride salts are hygroscopic; use desiccants or inert atmospheres during handling. Safety protocols include using fume hoods and PPE to avoid inhalation or skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

  • Answer :

  • Catalyst Screening : Nickel catalysts (e.g., NiCl2_2/PPh3_3) enhance reductive coupling efficiency for bromopyridines, as demonstrated in analogous systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilic substitution kinetics .
  • Temperature Control : Maintaining 60–80°C balances reaction rate and by-product suppression .
    • Data Analysis : DOE (Design of Experiments) methodologies can identify interactions between variables (e.g., catalyst loading vs. temperature) .

Q. What strategies resolve contradictions in reported reactivity of brominated pyridines in cross-coupling reactions?

  • Answer :

  • Steric vs. Electronic Effects : The bromine atom’s position (C-6) may hinder coupling at C-2 due to steric bulk. Computational modeling (DFT) can predict reactive sites .
  • Oxidative Additive Screening : Adding ligands (e.g., bipyridines) or oxidants (e.g., CuI) may modulate reactivity, as seen in related pyridine systems .
    • Case Study : Compare yields under Pd0^0 vs. Ni0^0 catalysis to address discrepancies in Suzuki-Miyaura coupling efficiency .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioactivity?

  • Answer :

  • Solubility Profiling : The HCl salt increases aqueous solubility (critical for in vitro assays), but may reduce lipid membrane permeability. Solubility parameters (Hansen solubility spheres) can guide solvent selection for biological testing .
  • Bioactivity Correlation : Protonation of the amine group enhances hydrogen bonding with target proteins (e.g., kinase inhibitors). Compare IC50_{50} values of freebase vs. HCl salt in enzyme assays .

Q. What advanced spectroscopic methods elucidate electronic interactions in this compound?

  • Answer :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks between the HCl salt and pyridine ring .
  • UV-Vis Spectroscopy : Monitors π→π* transitions (λmax_{\text{max}} ~260–280 nm) to assess electronic perturbations from the bromine substituent .

Methodological Considerations

  • Experimental Design : Use factorial designs to optimize multi-step syntheses, balancing time and resource constraints .
  • Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to disentangle conflicting reactivity data from heterogeneous reaction conditions .

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Feasible Synthetic Routes

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6-Bromo-2-propylaminopyridine, HCl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.